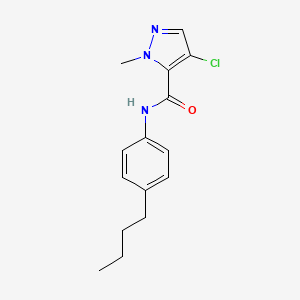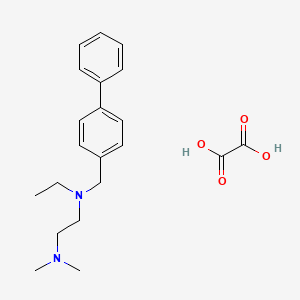![molecular formula C23H24ClN3O4 B5348708 ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5348708.png)
ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate, also known as ACY-1215, is a small molecule inhibitor that selectively targets histone deacetylase 6 (HDAC6). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate selectively targets HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 plays a critical role in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. By inhibiting HDAC6, this compound promotes the accumulation of misfolded proteins, leading to their degradation and clearance. This mechanism has been shown to be particularly effective in cancer cells, which are characterized by high levels of misfolded proteins and impaired protein degradation pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of HDAC6. In cancer cells, this compound induces apoptosis and inhibits tumor growth by promoting the accumulation of misfolded proteins and activating the unfolded protein response pathway. In neurodegenerative diseases, this compound reduces neuroinflammation and improves motor function by promoting the degradation of misfolded proteins and reducing the accumulation of toxic protein aggregates. In inflammatory diseases, this compound reduces pro-inflammatory cytokine production and improves disease symptoms by modulating the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate. One area of focus is the development of more potent and selective HDAC6 inhibitors that can overcome the limitations of this compound. Another area of focus is the investigation of the therapeutic potential of this compound in combination with other drugs or therapies, such as immunotherapy or radiation therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in different diseases and to identify biomarkers that can predict patient response to treatment.
Métodos De Síntesis
The synthesis of ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoyl chloride. This intermediate is then reacted with ethyl acrylate to form this compound. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate has been extensively studied for its therapeutic potential in various diseases. In cancer, it has been shown to induce cell death and inhibit tumor growth in multiple myeloma and leukemia cell lines. In neurodegenerative diseases, this compound has been shown to improve motor function and reduce neuroinflammation in preclinical models of Huntington's disease and Alzheimer's disease. In inflammatory diseases, it has been shown to reduce pro-inflammatory cytokine production and improve disease symptoms in preclinical models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-17-8-10-19(24)11-9-17)25-21(28)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXJNDHYQMQMN-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)

![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5348704.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![methyl {[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5348709.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348717.png)